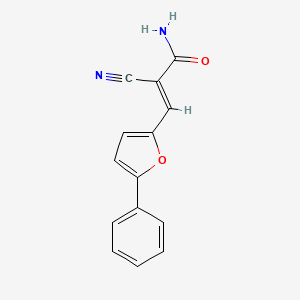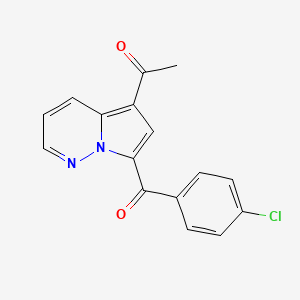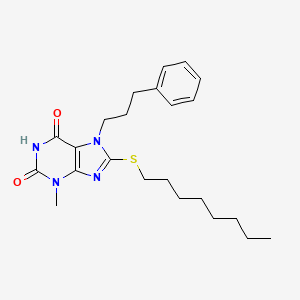
2-Cyano-3-(5-phenylfuran-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-(5-phenylfuran-2-yl)acrylamide is an organic compound with the molecular formula C14H10N2O2. It is characterized by the presence of a cyano group, a phenyl group, and a furan ring, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(5-phenylfuran-2-yl)acrylamide typically involves the reaction of 5-phenylfuran-2-carbaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Solvent recovery and recycling are also implemented to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-3-(5-phenylfuran-2-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions.
Major Products Formed
The major products formed from these reactions include amines, substituted phenyl derivatives, and various oxidized forms of the original compound .
Aplicaciones Científicas De Investigación
2-Cyano-3-(5-phenylfuran-2-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-(5-phenylfuran-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the phenyl and furan rings provide sites for further chemical modifications. These interactions can lead to the inhibition or activation of various biological pathways, contributing to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-N,N-diethyl-3-(5-phenyl-2-furyl)acrylamide
- 2-Cyano-3-(5-phenyl-2-furyl)-N-(5-quinolinyl)acrylamide
- 2-Cyano-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)acrylamide
Uniqueness
2-Cyano-3-(5-phenylfuran-2-yl)acrylamide stands out due to its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
304896-36-4 |
|---|---|
Fórmula molecular |
C14H10N2O2 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C14H10N2O2/c15-9-11(14(16)17)8-12-6-7-13(18-12)10-4-2-1-3-5-10/h1-8H,(H2,16,17)/b11-8+ |
Clave InChI |
TZMNZJHTWBMJAV-DHZHZOJOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992581.png)




![N-{2,2-dichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11992622.png)


![2-(4-Bromophenyl)-9-chloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992639.png)
![9-Bromo-5-(3-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992646.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11992650.png)
![1-Naphthalenamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B11992665.png)


